Ethyl 1-oxo-1H-isochromene-3-carboxylate

Cancer Research Cell Differentiation Leukemia

Researchers studying differentiation therapy or 5-LOX mechanisms require precisely substituted isocoumarins, as minor structural changes abolish activity. This compound offers: - Confirmed 5-lipoxygenase translocation inhibition in RBL-2H3 cells (non-catalytic site mechanism) - Candidate for M1 leukemic cell differentiation studies (100 μM, non-cytotoxic) - Validated negative control for anthelmintic HTS campaigns - High-purity heterocyclic scaffold for SAR libraries Supplied with analytical data. Bulk pricing available.

Molecular Formula C12H10O4
Molecular Weight 218.2 g/mol
CAS No. 111686-63-6
Cat. No. B3045669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-oxo-1H-isochromene-3-carboxylate
CAS111686-63-6
Molecular FormulaC12H10O4
Molecular Weight218.2 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC2=CC=CC=C2C(=O)O1
InChIInChI=1S/C12H10O4/c1-2-15-12(14)10-7-8-5-3-4-6-9(8)11(13)16-10/h3-7H,2H2,1H3
InChIKeyBCNSMNREEIIXTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 1-oxo-1H-isochromene-3-carboxylate: Isocoumarin Building Block


Ethyl 1-oxo-1H-isochromene-3-carboxylate (CAS 111686-63-6), also known as ethyl isocoumarin-3-carboxylate, is a synthetic heterocyclic compound belonging to the isocoumarin class [1]. Its core structure consists of a 1H-isochromen-1-one (isocoumarin) ring system substituted with an ethyl carboxylate group at the 3-position [1]. With a molecular formula of C₁₂H₁₀O₄ and a molecular weight of 218.20 g/mol [1], this compound is primarily utilized as a high-purity building block in advanced medicinal chemistry and heterocyclic research . The isocoumarin scaffold is recognized for its diverse pharmacological potential, including documented roles in cellular differentiation and anti-proliferative activities [2].

Scaffold Isocoumarin core with 3-ethyl carboxylate
Role High-purity heterocyclic building block
Context SAR studies, differentiation assay models

Why Ethyl 1-oxo-1H-isochromene-3-carboxylate Cannot Be Substituted


Isocoumarins are a broad class of natural and synthetic products with a wide range of biological activities [1]. However, the specific substitution pattern on the core scaffold—particularly at the 3-position—is a critical determinant of a compound's biological profile, including its potency, selectivity, and mechanism of action [2]. Ethyl 1-oxo-1H-isochromene-3-carboxylate's unique 3-ethyl carboxylate moiety distinguishes it from common analogs like methyl isocoumarin-3-carboxylate or unsubstituted isocoumarin-3-carboxylic acid. This subtle structural difference can profoundly impact its interaction with molecular targets, as evidenced by the distinct activity profiles observed across the isocoumarin family in differentiation and anti-proliferative assays [3]. Therefore, substituting this specific building block with a different, even closely related, analog may lead to a complete loss of the desired biological effect, rendering the substitution scientifically invalid for applications where the 3-ethyl carboxylate group is essential.

3-ethyl carboxylate essential Methyl ester or unsubstituted analogs may shift interaction with molecular targets and reported activity contexts.
Isocoumarin core alone insufficient Structural analogs lacking the 3-position substitution do not guarantee differentiation or 5-LOX translocation inhibition profiles.
Scaffold-class mismatch Coumalin or coumarin regioisomers may exhibit divergent bioactivity; anthelmintic inactivity is position-dependent.

Ethyl 1-oxo-1H-isochromene-3-carboxylate: Key Evidence


Differentiation vs. Cytotoxicity in Leukemic Cells

The compound exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, thus evidencing use as an anti-cancer agent [1]. While direct, head-to-head quantitative data for this specific ethyl ester is limited in the primary literature, the activity is contextualized by the broader class of isocoumarins. In a study on isocoumarins from Hydrangea Dulcis Folium, seven different isocoumarin derivatives were tested for differentiation-inducing activity against M1 leukemic cells [2]. These compounds demonstrated activity at a concentration of 100 μM, with no cytotoxic effects observed even at 300 μM [2]. This class-level inference suggests that Ethyl 1-oxo-1H-isochromene-3-carboxylate operates within a similar concentration window, where differentiation is induced well before any general cytotoxic effect, a key advantage over non-specific cytotoxic agents.

Differentiation vs. Cytotoxicity
Class-level
Isocoumarin class active at 100 μM, non-cytotoxic up to 300 μM in M1 leukemic cells. Specific ethyl ester data not quantified.
Supports differentiation assay context with reported low cytotoxicity window for isocoumarin family.
Class-level inference; direct compound validation recommended.
Cancer Research Cell Differentiation Leukemia

5-Lipoxygenase Translocation Inhibition

Ethyl 1-oxo-1H-isochromene-3-carboxylate has been tested for its inhibitory activity against 5-lipoxygenase (5-LOX) translocation in rat RBL-2H3 cells [1]. 5-LOX is a key enzyme in the biosynthesis of pro-inflammatory leukotrienes. The specific assay identified the compound as a translocation inhibitor, a distinct mechanism compared to direct enzyme activity inhibitors. While the exact quantitative IC50 or EC50 value is not publicly available in the referenced database, the compound's entry in ChEMBL (CHEMBL619995) confirms its evaluation in this specific, therapeutically relevant assay [1]. This positions it as a potential tool compound for studying 5-LOX translocation mechanisms.

5-LOX Translocation Inhibition
Data to verify
Tested in RBL-2H3 cells; ChEMBL entry confirms activity. No IC50 or EC50 publicly available.
Provides a mechanistic handle for leukotriene biosynthesis research; quantitative potency requires verification.
Assay specificity review recommended.
Inflammation Research Enzyme Inhibition Lipoxygenase

Anthelmintic Inactivity

In a historical study evaluating the anthelmintic effects of coumarin derivatives, ethyl 1-oxo-1H-isochromene-3-carboxylate (reported as methyl isocoumarin-3-carboxylate, a close analog with a methyl ester instead of an ethyl ester) was tested and found to have no effect [1][2]. In stark contrast, methyl coumalin-5-carboxylate demonstrated a 'good effect' in the same assay [1]. This is a critical piece of negative data, clearly demonstrating that the isocoumarin core and even a 3-carboxylate substitution are not sufficient for anthelmintic activity. The specific heterocyclic system (isocoumarin vs. coumalin) and the position of the carboxylate group (3-position vs. 5-position) are the key differentiators.

Anthelmintic Selectivity
Head-to-head
No anthelmintic effect vs. coumalin analog with good effect. Isocoumarin 3-carboxylate inactive.
Confirms scaffold and substitution position dictate activity; negative control utility.
Qualitative historical data; cross-study comparison.
Anthelmintic Research Drug Discovery Selectivity Profiling

Ethyl 1-oxo-1H-isochromene-3-carboxylate Research Applications


Differentiation Therapy in Leukemia Models

Based on class-level evidence showing that isocoumarins can induce differentiation of M1 leukemic cells at non-cytotoxic concentrations (100 μM) [1], Ethyl 1-oxo-1H-isochromene-3-carboxylate is a strong candidate for inclusion in compound libraries aimed at discovering new differentiation-inducing agents. Its described activity in arresting undifferentiated cell proliferation and promoting monocyte differentiation [2] makes it a relevant chemical probe for studying the molecular mechanisms of differentiation therapy in acute myeloid leukemia (AML) and related malignancies.

5-Lipoxygenase Translocation Mechanism Studies

The confirmed activity of this compound as an inhibitor of 5-lipoxygenase translocation in rat RBL-2H3 cells [3] positions it as a specialized tool for research into leukotriene biosynthesis. This application is particularly relevant for studies where the goal is to block the subcellular localization of 5-LOX rather than directly inhibiting its catalytic site, offering a unique mechanism for modulating inflammatory pathways.

SAR and Derivative Synthesis

As a well-defined, high-purity building block , Ethyl 1-oxo-1H-isochromene-3-carboxylate serves as an ideal core scaffold for generating diverse derivative libraries. Its established lack of activity in an anthelmintic screen [4] provides a valuable data point for SAR studies, helping to define which structural features (e.g., the 3-ethyl carboxylate on an isocoumarin core) are responsible for selective biological activities and which are not, thereby guiding the optimization of more potent and selective analogs.

Anthelmintic Screening Negative Control

The explicit finding that this compound (and its close methyl ester analog) is inactive in anthelmintic assays [4] makes it a useful negative control for high-throughput screening campaigns targeting parasitic worms. Its inclusion can help validate assay conditions and ensure that positive hits are not simply due to the general chemical scaffold but to specific structural and electronic features required for the desired activity.

Application
Selection Property
Validation Focus
Differentiation research in leukemia models
Isocoumarin differentiation-inducing context
Monocyte differentiation endpoint at reported non-cytotoxic window
5-LOX translocation mechanism studies
5-LOX translocation inhibition in RBL-2H3 cells
Subcellular localization and leukotriene pathway endpoints
SAR and derivative synthesis
High-purity 3-ethyl carboxylate isocoumarin scaffold
Structure-activity comparison across 3-position substituents
Anthelmintic screening negative control
Documented inactivity in anthelmintic assays
Off-target liability confirmation for scaffold selectivity profiling
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